
5-Chloroquinolin-8-yl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinolin-8-yl sulfurofluoridate is a chemical compound with the molecular formula C9H5ClFNO3S and a molecular weight of 261.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a chloro group at the 5-position and a sulfurofluoridate group at the 8-position of the quinoline ring .
Preparation Methods
The synthesis of 5-Chloroquinolin-8-yl sulfurofluoridate typically involves the reaction of 5-chloroquinolin-8-ol with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Chloroquinolin-8-yl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-aminoquinolin-8-yl sulfurofluoridate.
Common reagents used in these reactions include sodium hydride (NaH), hydrogen peroxide (H2O2), and palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloroquinolin-8-yl sulfurofluoridate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which play crucial roles in cellular processes . By inhibiting these enzymes, the compound can exert antiproliferative and anti-angiogenic effects .
Comparison with Similar Compounds
5-Chloroquinolin-8-yl sulfurofluoridate can be compared with other similar compounds, such as:
5-Chloroquinolin-8-yl phenylcarbamate: This compound also contains a chloro group at the 5-position and has been studied for its anti-angiogenic properties.
5-Nitrosoquinolin-8-ol: This derivative has shown potent inhibitory effects on endothelial cell proliferation.
8-Sulfonamidoquinoline: Another derivative with significant biological activities.
The uniqueness of this compound lies in its specific chemical structure and the presence of the sulfurofluoridate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5ClFNO3S |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
5-chloro-8-fluorosulfonyloxyquinoline |
InChI |
InChI=1S/C9H5ClFNO3S/c10-7-3-4-8(15-16(11,13)14)9-6(7)2-1-5-12-9/h1-5H |
InChI Key |
ZQXUDQYGVPZIAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


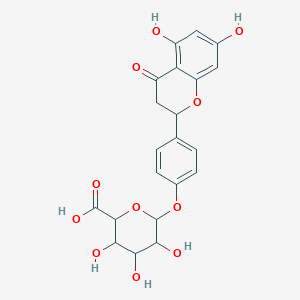
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
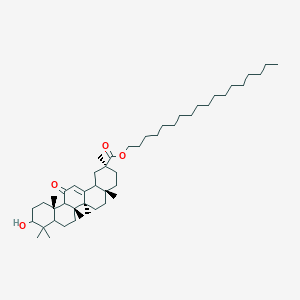
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
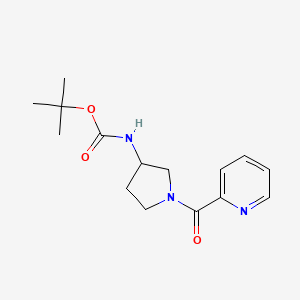

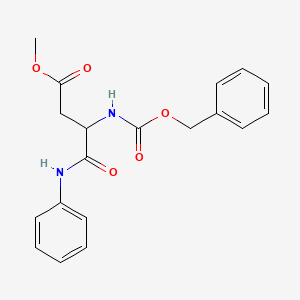
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
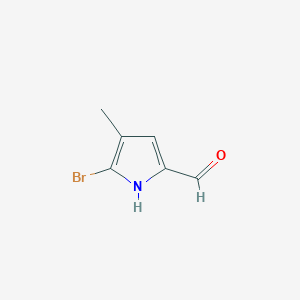
![2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B14783298.png)
![7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine](/img/structure/B14783321.png)
![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
